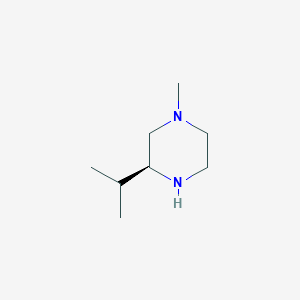
(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride
Descripción general
Descripción
“(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride” is a chemical compound with the Inchi Code 1S/C13H11Cl2N.ClH/c14-11-7-6-10 (8-12 (11)15)13 (16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular weight of “(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride” is 288.6 . The Inchi Code provides a standard way to encode the compound’s structure .Physical And Chemical Properties Analysis
“(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 288.6 .Aplicaciones Científicas De Investigación
Comprehensive Analysis of (3,4-Dichlorophenyl)(phenyl)methanamine Hydrochloride Applications
(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.
Synthesis of Heterocyclic Compounds: This compound can serve as a precursor in the synthesis of new heterocyclic compounds, which are crucial in drug development. For instance, it can be used to create oxadiazole derivatives with significant antibacterial activity against pathogens like Salmonella typhi .
Antibacterial Agent Research: Due to its structural properties, (3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride can be explored for its antibacterial efficacy. It may be particularly effective against gram-negative bacteria, which are known for their resistance to many antibiotics .
Pharmacological Studies: The compound’s unique structure makes it a candidate for pharmacological studies, especially in the development of medications for diseases that require novel treatment approaches .
Chemical Education: In academic settings, this compound can be used to demonstrate the synthesis and reaction mechanisms of complex organic molecules, aiding in the education of chemistry students .
Material Science: Researchers can investigate the compound’s properties in the context of material science, particularly for creating materials with specific electrical or mechanical properties .
Analytical Chemistry: As a standard reference material, (3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride can be used in analytical chemistry to calibrate instruments or validate analytical methods .
Safety and Handling Protocols: The compound can be used to develop safety and handling protocols for chemicals with similar properties, ensuring safe laboratory practices .
Environmental Impact Studies: Studies can be conducted to understand the environmental impact of this compound, including its degradation products and their effects on ecosystems .
Safety and Hazards
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N.ClH/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLZGUSMBKWROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione](/img/structure/B1439458.png)


![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1439463.png)


![2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid](/img/structure/B1439467.png)
![7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1439470.png)




